molecular formula C7H13ClO2 B15490407 (2R,3R)-3-chloro-2-ethoxyoxane CAS No. 6559-32-6

(2R,3R)-3-chloro-2-ethoxyoxane

Cat. No.: B15490407
CAS No.: 6559-32-6
M. Wt: 164.63 g/mol
InChI Key: OZJLVSAMSVIOFG-RNFRBKRXSA-N
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Description

(2R,3R)-3-chloro-2-ethoxyoxane is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,3R)-3-chloro-2-ethoxyoxane, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically employs a chiral pool strategy using enantiomerically pure starting materials. Key steps include:

  • Epoxide ring formation : Chlorination of a diol intermediate under controlled conditions (e.g., SOCl₂ or PCl₃).
  • Ethoxy group introduction : Nucleophilic substitution with sodium ethoxide in anhydrous THF .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and chiral HPLC to isolate the (2R,3R) diastereomer. Validate purity via polarimetry and enantiomeric excess (ee) calculation using 1H^1\text{H}-NMR with chiral shift reagents .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve absolute configuration by analyzing heavy atom (Cl, O) positions and Flack parameters .
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated spectra for the (2R,3R) configuration .
  • NMR coupling constants : Analyze 3JH-H^3J_{\text{H-H}} values in the oxane ring to confirm chair conformations and substituent orientations .

Q. Why is the stereochemistry of this compound critical in studying enzyme-substrate interactions?

  • Methodological Answer : The (2R,3R) configuration mimics natural substrates in glycosidase or epoxide hydrolase assays. For example:

  • Enzyme inhibition studies : Use kinetic assays (e.g., IC₅₀ determination) to compare activity against (2S,3S) or racemic forms.
  • Molecular docking : Align the (2R,3R) isomer with enzyme active sites (e.g., PDB structures) to evaluate steric and electronic complementarity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer :

  • Dynamic effects in NMR : Low-temperature 1H^1\text{H}-NMR (e.g., 200 K in CD₂Cl₂) can freeze ring-flipping motions, revealing hidden splitting patterns .
  • X-ray vs. computational models : Perform conformational sampling (MD simulations) to identify dominant conformers in solution versus solid state. Overlay X-ray and DFT-optimized structures to validate discrepancies .

Q. What strategies are effective in studying the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer :

  • Kinetic resolution : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to selectively transform one enantiomer, monitoring progress via GC-MS with chiral columns.
  • Mechanistic probes : Introduce isotopic labels (e.g., 18O^{18}\text{O}) at the ethoxy group to track bond cleavage pathways during acid hydrolysis .

Q. How can computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :

  • QSPR models : Train models on logP, solubility, and dipole moment data from PubChem/DSSTox to predict properties for novel derivatives .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, aiding in crystallinity prediction .

Q. What experimental controls are essential when evaluating biological activity?

  • Methodological Answer :

  • Racemic controls : Test both (2R,3R) and (2S,3S) isomers to distinguish stereospecific effects from general toxicity.
  • Solvent stability assays : Incubate the compound in DMSO/PBS and monitor degradation via LC-MS to rule out artifactual bioactivity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence its crystallization?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify H-bond donor/acceptors using CrystalExplorer to correlate packing motifs with melting points .
  • Co-crystallization trials : Screen with carboxylic acid co-formers (e.g., fumaric acid) to stabilize specific H-bond networks .

Properties

CAS No.

6559-32-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

(2R,3R)-3-chloro-2-ethoxyoxane

InChI

InChI=1S/C7H13ClO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

OZJLVSAMSVIOFG-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@H]1[C@@H](CCCO1)Cl

Canonical SMILES

CCOC1C(CCCO1)Cl

Origin of Product

United States

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